4-Fluorothreonine
Overview
Description
4-Fluorothreonine is a naturally occurring fluorinated amino acid. It was first identified in 1986 from the soil bacterium Streptomyces cattleya. This compound is unique as it is the only naturally occurring fluorinated amino acid discovered so far.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Fluorothreonine can be synthesized through a chemoenzymatic process involving the enzyme this compound transaldolase. This enzyme catalyzes the reaction between L-threonine and fluoroacetaldehyde to produce this compound and acetaldehyde. The enzyme displays considerable substrate plasticity, allowing for the generation of various β-hydroxy-α-amino acids with different functionalities at the C4 position .
Industrial Production Methods: The industrial production of this compound involves the overexpression and biochemical characterization of this compound transaldolase from Streptomyces species. This enzyme is a Zn2±dependent enzyme and is the first example of a pyridoxal phosphate enzyme family fused with a metal-binding domain carrying out a distinct catalytic role .
Chemical Reactions Analysis
Types of Reactions: 4-Fluorothreonine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. One notable reaction is the defluorination of this compound by threonine deaminase, which generates 4-hydroxy-α-ketobutyrate .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include fluoroacetaldehyde and L-threonine. The reactions typically occur under mild conditions, facilitated by specific enzymes such as this compound transaldolase and threonine deaminase .
Major Products: The major products formed from the reactions involving this compound include acetaldehyde and 4-hydroxy-α-ketobutyrate .
Scientific Research Applications
4-Fluorothreonine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of various fluorinated compounds, which are valuable in medicinal chemistry and drug discovery
Biology: It serves as a tool for studying enzyme mechanisms and metabolic pathways involving fluorinated compounds
Industry: It is used in the production of fluorinated molecules for various industrial applications, including the synthesis of radiolabeled ligands for positron emission tomography
Mechanism of Action
The mechanism of action of 4-fluorothreonine involves its incorporation into proteins in place of threonine. This incorporation is facilitated by the enzyme fluorinase, which converts S-adenosyl-L-methionine and fluoride ion to generate 5′-fluoro-5′-deoxy-adenosine and L-methionine. The compound exerts its effects by interfering with protein synthesis and metabolic pathways, leading to the production of fluorinated metabolites .
Comparison with Similar Compounds
Fluoroacetate: Another naturally occurring fluorinated compound produced by Streptomyces cattleya.
Fluorosalinosporamide: A fluorinated molecule generated using fluorinase as a biocatalyst.
Uniqueness: 4-Fluorothreonine is unique due to its natural occurrence and its role as the only naturally occurring fluorinated amino acid.
Properties
IUPAC Name |
(2S,3S)-2-amino-4-fluoro-3-hydroxybutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8FNO3/c5-1-2(7)3(6)4(8)9/h2-3,7H,1,6H2,(H,8,9)/t2-,3+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTFWIYJIEXNAOL-GBXIJSLDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(=O)O)N)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@@H](C(=O)O)N)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80144678 | |
Record name | 4-Fluorothreonine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80144678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102130-93-8 | |
Record name | Threonine, 4-fluoro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=102130-93-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Fluorothreonine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102130938 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Fluorothreonine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80144678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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